4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)-

Description

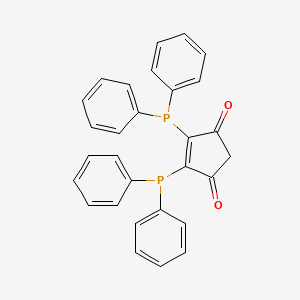

4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)- (CAS 56641-87-3), commonly abbreviated as bpcd in biomimetic chemistry , is a bidentate phosphine ligand featuring a cyclopentene-dione backbone substituted with two diphenylphosphino groups at positions 4 and 4. Its molecular formula is C₂₉H₂₂O₂P₂, with a molecular weight of 464.43 g/mol . The compound’s structure is characterized by a conjugated dione system, which imparts electron-withdrawing properties, and two bulky diphenylphosphine groups that contribute to steric bulk and π-acceptor capabilities. Key physicochemical properties include a LogP of 5.0057 (indicating high hydrophobicity) and a polar surface area (PSA) of 34.14 Ų .

Bpcd is primarily utilized in biomimetic models of [FeFe]-hydrogenases, where it mimics the H-cluster active site to study hydrogen production mechanisms . Its rigid backbone and electronic properties make it suitable for stabilizing transition metal complexes, particularly in catalytic applications.

Properties

CAS No. |

56641-87-3 |

|---|---|

Molecular Formula |

C29H22O2P2 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

4,5-bis(diphenylphosphanyl)cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C29H22O2P2/c30-26-21-27(31)29(33(24-17-9-3-10-18-24)25-19-11-4-12-20-25)28(26)32(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |

InChI Key |

XQUJVRFRXSZOIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=C(C1=O)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione typically involves the Knoevenagel condensation reaction. One common method involves the reaction of 4,5-bis(diphenylphosphino)-4-cyclopenten-1,3-dione with 9-anthracenecarboxaldehyde in the presence of molecular sieves (4 Å) in a dichloromethane/methanol solution . The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with metal carbonyl clusters, leading to the substitution of carbonyl ligands.

Condensation Reactions: The compound participates in Knoevenagel condensation reactions with aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include metal carbonyl clusters such as HOs3(CO)10(μ-SC6H4Me-4).

Condensation Reactions: Reagents include aldehydes like 9-anthracenecarboxaldehyde, and the reactions are typically carried out in dichloromethane/methanol solutions with molecular sieves.

Major Products Formed

Scientific Research Applications

Catalysis

The compound serves as an effective ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity in various reactions:

- Hydroformylation : The compound has been used as a ligand in hydroformylation reactions, where it facilitates the conversion of alkenes to aldehydes in the presence of carbon monoxide and hydrogen .

- Cross-Coupling Reactions : It demonstrates significant efficacy in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .

Organic Synthesis

4-Cyclopentene-1,3-dione acts as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : Its reactivity allows for the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds .

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions, which are valuable for building six-membered rings from diene and dienophile components .

Medicinal Chemistry

Research indicates that derivatives of 4-Cyclopentene-1,3-dione exhibit promising biological activities:

- Antifungal Activity : Studies have identified the compound as a potent inhibitor of chitin synthesis in pathogenic fungi, suggesting its potential as an antifungal agent .

- Antiangiogenic Properties : Derivatives containing this compound have been designed as antiangiogenic agents for cancer treatment, targeting hypoxic tumor cells to enhance therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione involves its ability to act as a ligand, forming stable complexes with metal ions. The compound’s electron-acceptor properties, particularly its low-lying π* LUMO localized on the carbonyl moieties and the carbon-carbon alkene bond, play a crucial role in its reactivity . This allows it to participate in various catalytic cycles and facilitate electron transfer processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bpcd and Related Ligands

*Estimated based on cyclopentene ring geometry.

- Backbone Rigidity : Bpcd’s cyclopentene-dione backbone is more rigid than aliphatic ligands like dppp or dppe , limiting conformational flexibility but enhancing geometric predictability in metal coordination .

- Electronic Effects : The dione moiety in bpcd withdraws electron density from the phosphorus atoms, reducing their basicity compared to dppp (alkyl backbone) or dppf (ferrocene backbone) . This contrasts with XantPhos , which has an electron-neutral xanthene backbone .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

*Calculated values based on structural analogs.

- Hydrophobicity: Bpcd’s LogP (5.0057) is comparable to DIOP but lower than dppf (7.10), indicating moderate solubility in non-polar solvents .

- Polar Surface Area : Bpcd and XantPhos share identical PSA values (34.14 Ų) due to similar phosphine group orientations, whereas dppp and dppf have lower PSAs (27.18 Ų) .

Table 3: Application-Specific Performance

- Hydrogenase Models : Bpcd’s dione backbone closely mimics the [FeFe]-hydrogenase active site, but its catalytic efficiency in H₂ production is lower than natural enzymes due to less optimized electron transfer .

- Cross-Coupling Reactions : Unlike XantPhos or dppp , bpcd is rarely used in Pd-catalyzed cross-couplings, likely due to its electron-withdrawing nature reducing metal center reactivity .

Biological Activity

4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)- (commonly referred to as bpcd) is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article aims to explore the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound bpcd features a cyclopentene-1,3-dione core with two diphenylphosphine groups attached. This unique structure contributes to its reactivity and biological activity.

Chemical Structure

- Molecular Formula : CHOP

- Molecular Weight : 378.31 g/mol

- CAS Number : 930-60-9

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under ambient conditions |

Research indicates that bpcd exhibits various biological activities, primarily through its interaction with cellular pathways. The following mechanisms have been proposed:

- Antifungal Activity : A study identified bpcd as a potent inhibitor of chitin synthesis in fungi, suggesting its potential as an antifungal agent against resistant strains .

- Inhibition of Tumorigenicity : Similar compounds within the cyclopentenedione family have shown the ability to inhibit cell growth and tumorigenicity by regulating growth-related genes .

- Redox Activity : Cyclic voltammetry studies suggest that bpcd can undergo redox reactions, which may play a role in its biological effects by affecting cellular oxidative states .

Case Studies

- Antifungal Efficacy : In a study published in the Journal of Agricultural and Food Chemistry, bpcd was tested against various pathogenic fungi. It demonstrated significant antifungal activity, particularly against species resistant to conventional treatments . The study highlighted its mechanism involving inhibition of chitin synthesis, crucial for fungal cell wall integrity.

- Tumor Cell Growth Inhibition : A related investigation into cyclopentenedione derivatives reported that these compounds can inhibit the expression of genes associated with cell proliferation and survival pathways in cancer cells . This suggests that bpcd may have potential applications in cancer therapy.

- Chemical Reactivity in Biological Systems : Research exploring the coordination chemistry of bpcd with metal complexes showed that it could serve as a ligand in catalysis, potentially influencing biological processes through metal-mediated pathways .

Summary of Key Studies

Implications for Future Research

The biological activities of bpcd suggest several avenues for future research:

- Development of Antifungal Agents : Given its efficacy against resistant fungi, further studies could explore its formulation as a therapeutic agent.

- Cancer Therapeutics : Investigating the specific pathways affected by bpcd could lead to novel cancer treatment strategies.

- Metal Complexes : Understanding how bpcd interacts with various metal ions could open new pathways for drug design and catalytic processes.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)-?

Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce diphenylphosphino groups to the cyclopentene-dione backbone. Key steps include:

- Phosphine Ligand Coordination : Use Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂) under inert conditions to avoid oxidation of the phosphine groups .

- Purification : Column chromatography under nitrogen atmosphere to maintain ligand stability, followed by recrystallization in dichloromethane/hexane mixtures.

- Characterization : Employ P NMR to confirm phosphine coordination (δ ~20–30 ppm for P(III)), H/C NMR for backbone integrity, and X-ray crystallography for stereochemical confirmation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Keep in amber vials under argon or nitrogen at –20°C to prevent oxidation or moisture absorption, as phosphine ligands are air-sensitive .

- Handling : Use gloveboxes or Schlenk lines for synthesis and preparation of catalytic systems. Monitor degradation via periodic P NMR to detect oxidation to phosphine oxides .

Q. What is the role of this ligand in catalysis, and how can its efficacy be experimentally validated?

The ligand’s bis(diphenylphosphino) groups enhance metal coordination in transition-metal catalysts (e.g., Pd, Rh). To validate efficacy:

- Catalytic Screening : Test in model reactions (e.g., Suzuki-Miyaura coupling), comparing turnover frequency (TOF) and yield against standard ligands like BINAP .

- Spectroscopic Monitoring : Use in situ IR or NMR to track metal-ligand interactions during catalysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for catalytic systems using this ligand?

- Reaction Pathway Analysis : Apply density functional theory (DFT) to map energy profiles of catalytic cycles, identifying rate-limiting steps (e.g., oxidative addition, reductive elimination) .

- Ligand Parameterization : Calculate steric (e.g., percent buried volume, %V) and electronic (Tolman electronic parameter) descriptors to correlate with experimental TOF .

- Machine Learning : Train models on datasets of ligand-catalyst pairs to predict optimal substrates or solvents .

Q. How can researchers resolve contradictions in ligand performance across different catalytic systems?

- Controlled Comparative Studies : Systematically vary reaction parameters (e.g., solvent polarity, base strength) while keeping metal precursors constant. Use design of experiments (DoE) to isolate variables impacting yield or selectivity .

- Mechanistic Probes : Introduce isotopically labeled substrates (e.g., C-labeled aryl halides) to track kinetic isotope effects (KIE) and identify mechanistic bottlenecks .

- Cross-Validation : Compare results with analogous ligands (e.g., BIPHEP derivatives) to distinguish ligand-specific effects from systemic experimental artifacts .

Q. What statistical approaches are suitable for optimizing reaction conditions when using this ligand?

- Factorial Design : Apply 2 factorial designs to screen temperature, catalyst loading, and solvent effects. For example, a 3-factor design (temperature: 60–100°C; Pd loading: 1–5 mol%; solvent: toluene vs. DMF) can identify interactions between variables .

- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships and pinpoint optimal conditions (e.g., TOF maxima) .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±10% ligand purity) to assess method robustness under non-ideal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.